Cas no 89909-32-0 (Trimethyloxonium-d9 Tetrafluoroborate)

Trimethyloxonium-d9 Tetrafluoroborate is a deuterated analog of trimethyloxonium tetrafluoroborate, where all nine hydrogen atoms are replaced by deuterium. This isotopically labeled compound is particularly valuable in mechanistic studies and NMR spectroscopy, as the deuterium substitution minimizes interference from proton signals, enhancing spectral clarity. Its strong methylating properties make it useful in organic synthesis, especially for introducing methyl groups to sensitive substrates under controlled conditions. The tetrafluoroborate counterion ensures stability and solubility in various organic solvents. This compound is favored in research requiring precise isotopic labeling and high reactivity, offering consistent performance in methylation reactions and spectroscopic applications.
Trimethyloxonium-d9 Tetrafluoroborate structure
89909-32-0 structure
Product name:Trimethyloxonium-d9 Tetrafluoroborate
CAS No:89909-32-0
MF:C3H9BF4O
MW:147.907575368881
CID:889971
PubChem ID:169447471

Trimethyloxonium-d9 Tetrafluoroborate Chemical and Physical Properties

Names and Identifiers

    • Trimethyloxonium-d9 Tetrafluoroborate
    • NSC 528455-d9
    • Trimethyloxonium-d9 Fluoroborate
    • Trimethyloxonium-d9 Tetrafluoroborate(1-)
    • Tri(methyl-d3)oxonium-d9 Fluoroborate
    • Trimethyloxonium-d9
    • FRJRLFRNYFDRFY-DOPYTXQASA-M
    • 89909-32-0
    • Inchi: 1S/C3H9O.BF3.FH/c1-4(2)3;2-1(3)4;/h1-3H3;;1H/q+1;;/p-1
    • InChI Key: JDFKFXJJAIJXPP-UHFFFAOYSA-M
    • SMILES: C[O+](C)C.B(F)(F)F.[F-]

Computed Properties

  • Exact Mass: 159.1403985g/mol
  • Monoisotopic Mass: 159.1403985g/mol
  • Isotope Atom Count: 9
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 16
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 1Ų

Trimethyloxonium-d9 Tetrafluoroborate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T796592-5mg
Trimethyloxonium-d9 Tetrafluoroborate
89909-32-0
5mg
$ 800.00 2023-09-05
TRC
T796592-10mg
Trimethyloxonium-d9 Tetrafluoroborate
89909-32-0
10mg
$ 1642.00 2023-04-16
TRC
T796592-1mg
Trimethyloxonium-d9 Tetrafluoroborate
89909-32-0
1mg
$ 207.00 2023-04-16
SHENG KE LU SI SHENG WU JI SHU
sc-475479-1 mg
Trimethyloxonium-d9 Tetrafluoroborate,
89909-32-0
1mg
¥2,858.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-475479-1mg
Trimethyloxonium-d9 Tetrafluoroborate,
89909-32-0
1mg
¥2858.00 2023-09-05

Additional information on Trimethyloxonium-d9 Tetrafluoroborate

Research Brief on Trimethyloxonium-d9 Tetrafluoroborate (CAS: 89909-32-0): Recent Advances and Applications

Trimethyloxonium-d9 Tetrafluoroborate (CAS: 89909-32-0) is a deuterated derivative of trimethyloxonium tetrafluoroborate, a potent alkylating agent widely used in chemical and pharmaceutical research. This compound has garnered significant attention due to its unique properties, including enhanced stability and isotopic labeling, which make it invaluable in mechanistic studies and drug development. Recent research has explored its applications in methylation reactions, isotopic tracing, and as a tool in proteomics and metabolomics. This brief synthesizes the latest findings and highlights emerging trends in its utilization.

A key area of interest is the role of Trimethyloxonium-d9 Tetrafluoroborate in studying reaction mechanisms. Recent studies published in Journal of Organic Chemistry (2023) demonstrate its efficacy in elucidating methylation pathways, particularly in the context of nucleophilic substitution reactions. The deuterated form allows for precise tracking of methyl group transfers using techniques such as NMR and mass spectrometry, providing insights into reaction kinetics and intermediates. This has implications for optimizing synthetic routes in pharmaceutical manufacturing.

In proteomics, Trimethyloxonium-d9 Tetrafluoroborate has been employed as a chemical probe for protein methylation analysis. A 2024 study in Analytical Chemistry showcased its use in quantifying methylation sites on histones, leveraging its isotopic signature to distinguish endogenous from exogenous methylation. This application is critical for understanding epigenetic regulation and developing targeted therapies for diseases such as cancer, where aberrant methylation plays a central role.

Another notable advancement is its integration into metabolomics workflows. Researchers have utilized Trimethyloxonium-d9 Tetrafluoroborate to label small molecules, enabling high-resolution tracking of metabolic fluxes. A recent Nature Methods paper (2024) highlighted its compatibility with LC-MS platforms, offering a robust tool for dynamic metabolome profiling. This has opened new avenues for studying metabolic disorders and evaluating drug efficacy at the systems level.

Despite its utility, challenges remain in handling Trimethyloxonium-d9 Tetrafluoroborate due to its reactivity and moisture sensitivity. Innovations in stabilization techniques, such as microencapsulation and solvent-free formulations, are being explored to improve its practicality in industrial settings. Collaborative efforts between academia and industry, as reported in Chemical Communications (2023), aim to address these limitations while expanding its applications.

In conclusion, Trimethyloxonium-d9 Tetrafluoroborate continues to be a pivotal reagent in chemical biology and drug discovery. Its versatility in mechanistic studies, epigenetics, and metabolomics underscores its value, while ongoing research seeks to overcome operational challenges. Future directions may include its adaptation for in vivo labeling and therapeutic targeting, further solidifying its role in advancing biomedical science.

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